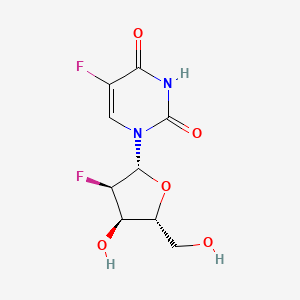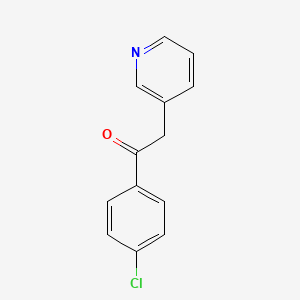
1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone
Vue d'ensemble
Description
1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone, also known as 4-chloro-2-(3-pyridyl)ethanone or 4-CPE, is an organic compound with a wide range of applications in the field of science. It is a white solid that is insoluble in water and has a molecular weight of 214.58 g/mol. 4-CPE is a versatile compound that can be used in a variety of synthetic and analytical methods, such as chromatography, spectroscopy, and electrochemistry. It is also used in the production of pharmaceuticals and other compounds.
Applications De Recherche Scientifique
Synthesis and Fungicidal Activity
Compounds with structural similarities to "1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone" have been synthesized for potential applications in pharmacology and agrochemicals. For example, substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols have shown fungicidal activity, indicating their utility in agricultural research and development as potential fungicides (Kuzenkov & Zakharychev, 2009).
Supramolecular Assemblies and Crystal Engineering
Research into supramolecular assemblies involving pyridyl functionalized compounds reveals insights into crystal engineering, which is crucial for the development of new materials with tailored properties. Studies on assemblies of benzenetetracarboxylic acid with aza donor molecules contribute to our understanding of molecular architecture and its applications in designing novel molecular materials (Arora & Pedireddi, 2003).
Corrosion Inhibition
A new penta-substituted pyrrole derivative structurally similar to "1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone" has been synthesized and explored for its corrosion inhibition properties. This research underscores the compound's potential application in protecting materials against corrosion, demonstrating its importance in materials science and engineering (Louroubi et al., 2019).
Photoinduced Chemical Transformations
Studies on photoinduced reactions involving chloroethylenes and pyrones, as well as direct 4-pyridination of C(sp3)–H bonds, highlight the role of similar compounds in synthetic organic chemistry. These reactions are pivotal for constructing complex molecules, serving as a foundation for developing new pharmaceuticals and chemicals (Shimo et al., 1987), (Hoshikawa & Inoue, 2013).
Catalysis and Polymerization
Research into magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands showcases the application of such compounds in catalysis, particularly in the ring-opening polymerization of lactones and lactides. This area of study is significant for the development of biodegradable polymers and green chemistry (Wang et al., 2012).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-2-pyridin-3-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-12-5-3-11(4-6-12)13(16)8-10-2-1-7-15-9-10/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSQHYPYPLUYAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343067 | |
| Record name | 1-(4-Chlorophenyl)-2-(pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone | |
CAS RN |
58158-57-9 | |
| Record name | 1-(4-Chlorophenyl)-2-(pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



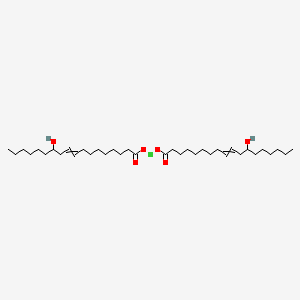
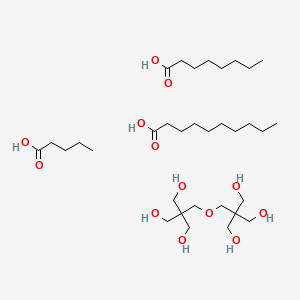
![Propanamide, N-[3-[bis[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B1606075.png)
![4-[(3-Carboxy-4-oxonaphthalen-1-ylidene)-phenylmethyl]-1-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1606077.png)
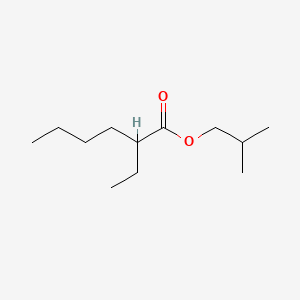
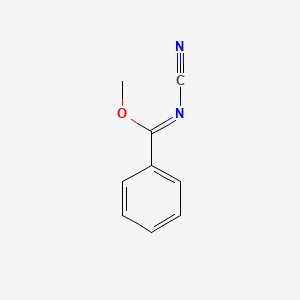
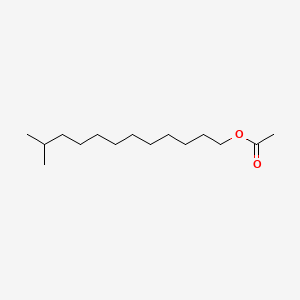
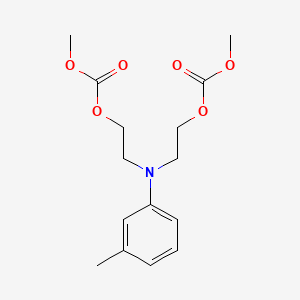
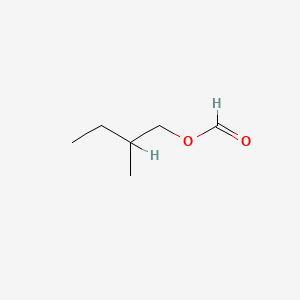
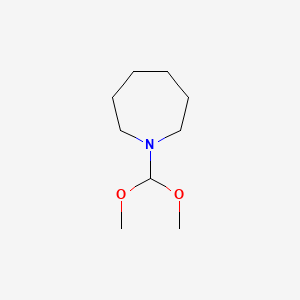

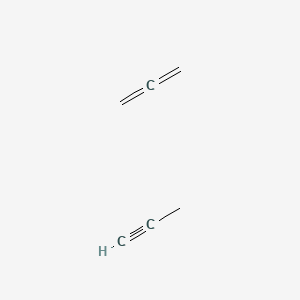
![(1-Methylethylidene)bis[4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)] diacrylate](/img/structure/B1606089.png)
